SHP2 protein degrader-2

SHP2 PROTAC Targeted Protein Degradation

Eliminate both catalytic and scaffolding SHP2 functions. Unlike allosteric inhibitors (e.g., SHP099), this first-in-class VHL-recruiting PROTAC degrader achieves >95% protein depletion with nanomolar DC50. - DC50: 2.6 nM (MV4;11 AML cells), 6.0 nM (KYSE520 esophageal cancer) - >30-fold greater ERK phosphorylation & growth inhibition vs. SHP099 - Validated mechanism: ubiquitin-proteasome dependent, VHL-1 required

Molecular Formula C56H79ClN12O6S2
Molecular Weight 1115.9 g/mol
Cat. No. B10821828
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSHP2 protein degrader-2
Molecular FormulaC56H79ClN12O6S2
Molecular Weight1115.9 g/mol
Structural Identifiers
SMILESCC1=C(SC=N1)C2=CC=C(C=C2)C(C)NC(=O)C3CC(CN3C(=O)C(C(C)(C)C)NC(=O)CCCCCCCCN4CCN(CC4)C(=O)CCC(=O)NC5=C(C(=CC=C5)SC6=NC=C(N=C6N)N7CCC(CC7)(C)N)Cl)O
InChIInChI=1S/C56H79ClN12O6S2/c1-36(38-17-19-39(20-18-38)49-37(2)61-35-76-49)62-52(74)42-32-40(70)34-69(42)54(75)50(55(3,4)5)65-45(71)16-11-9-7-8-10-12-25-66-28-30-68(31-29-66)47(73)22-21-46(72)63-41-14-13-15-43(48(41)57)77-53-51(58)64-44(33-60-53)67-26-23-56(6,59)24-27-67/h13-15,17-20,33,35-36,40,42,50,70H,7-12,16,21-32,34,59H2,1-6H3,(H2,58,64)(H,62,74)(H,63,72)(H,65,71)/t36-,40+,42-,50+/m1/s1
InChIKeyXJSPAQRZSJUBLB-ISSNAGQGSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

SHP2-D26: VHL-Recruiting SHP2 PROTAC Degrader


SHP2 protein degrader-2 (also known as SHP2-D26, CAS 2740582-16-3) is a first-in-class, potent, and effective proteolysis-targeting chimera (PROTAC) degrader that induces the ubiquitin-proteasome-dependent depletion of Src homology 2 domain-containing phosphatase 2 (SHP2). SHP2-D26 achieves nanomolar DC50 values in cancer cells and reduces SHP2 protein levels by >95% [1]. It functions by recruiting the von Hippel-Lindau (VHL) E3 ligase to the SHP2 protein, triggering its polyubiquitination and subsequent degradation [2].

1 SHP2 PROTAC degrader recruiting VHL E3 ligase for ubiquitin-proteasome depletion
2 Enables interrogation of both catalytic and scaffolding SHP2 functions
3 Degradation potency (DC50) endpoints reported in esophageal cancer and AML cell models

Why SHP2-D26 Is Not Interchangeable


Generic substitution among SHP2-targeting agents fails due to fundamental mechanistic and quantitative performance differences. SHP2 allosteric inhibitors (e.g., SHP099) only block phosphatase activity without eliminating the SHP2 scaffold, which retains scaffolding functions that can drive compensatory signaling [1]. Among PROTAC degraders, E3 ligase recruitment strategy (VHL-based vs. CRBN-based), degradation efficiency (DC50), and linker architecture produce substantial variability in potency [2]. The evidence presented below quantifies the specific differential performance of SHP2 protein degrader-2 against the most relevant comparators, establishing the empirical basis for informed scientific selection.

! Allosteric inhibitors (e.g., SHP099) retain SHP2 scaffolding functions, which may sustain compensatory signaling not present with degradation.
! CRBN-recruiting PROTACs may exhibit distinct degradation kinetics and cell-type-dependent activity versus VHL-based recruiters.
! PROTAC linker composition and length can significantly alter ternary complex stability and degradation efficiency, limiting direct substitution.

SHP2-D26 Comparative Performance Evidence


DC50 Degradation Potency: SHP2-D26 vs. P9

SHP2-D26 demonstrates superior degradation potency in multiple cell lines compared to the later-reported VHL-based SHP2 PROTAC P9. In esophageal cancer KYSE520 cells, SHP2-D26 achieves a DC50 of 6.0 nM [1], whereas P9 exhibits a DC50 of 35.2 ± 1.5 nM in HEK293 cells [2]. In acute myeloid leukemia MV4;11 cells, SHP2-D26 achieves an even lower DC50 of 2.6 nM [1].

DC50 Potency vs P9
Cross-study comparable
SHP2-D26: 6.0 nM (KYSE520), 2.6 nM (MV4;11)
P9: 35.2±1.5 nM (HEK293)
Supports degradation potency comparison across cell contexts
Cross-cell-line data; direct comparison limited by different cell models
SHP2 PROTAC Targeted Protein Degradation DC50 Potency

ERK Phosphorylation Inhibition vs. SHP099

SHP2-D26 is >30-times more potent than the benchmark allosteric SHP2 inhibitor SHP099 in inhibiting phosphorylation of extracellular signal-regulated kinase (ERK), a direct downstream functional readout of SHP2 pathway activity [1]. This >30-fold enhancement is consistent across both esophageal cancer KYSE520 and acute myeloid leukemia MV4;11 cell lines [1].

ERK Phosphorylation
Head-to-head
>30-fold
Reported pathway-response difference over allosteric inhibitor SHP099
In KYSE520 and MV4;11 cells
SHP2 PROTAC ERK Functional Potency Signaling

Cell Growth Inhibition vs. SHP099

Beyond signaling inhibition, SHP2-D26 is >30-times more potent than SHP099 in inhibiting cell growth in both KYSE520 esophageal cancer cells and MV4;11 acute myeloid leukemia cells [1]. This enhanced antiproliferative effect correlates directly with the >30-fold improvement in ERK phosphorylation inhibition [1].

Cell Growth Inhibition
Head-to-head
>30-fold
Reported antiproliferative endpoint difference vs inhibitor
KYSE520 and MV4;11 cells
SHP2 PROTAC Cell Proliferation Cancer Functional Potency

Degradation Mechanism: VHL vs. CRBN Recruitment

SHP2-D26 recruits the VHL E3 ligase to induce SHP2 degradation, whereas alternative PROTACs such as SP4 and ZB-S-29 recruit cereblon (CRBN) [1][2]. Among CRBN-recruiting SHP2 PROTACs, SP4 showed 100-fold increased growth inhibition in HeLa cells compared to SHP099 [1]; however, the most potent CRBN-based SHP2 degrader ZB-S-29 achieves a DC50 of 6.02 nM [3], which is comparable to SHP2-D26 in some cell lines but inferior to SHP2-D26's 2.6 nM DC50 in MV4;11 cells [2]. Different E3 ligase recruitment strategies may yield distinct degradation kinetics, ternary complex stability, and cell-type-specific activity.

E3 Ligase Strategy
Cross-study comparable
VHL-based: DC50 2.6–6.0 nM (SHP2-D26)
CRBN-based (ZB-S-29): DC50 6.02 nM
E3 ligase context may affect degradation efficiency and cell-type activity
Cell-line-specific E3 ligase expression may influence selection
SHP2 PROTAC VHL CRBN E3 Ligase Mechanism

Degradation Depth vs. P7–P10 PROTAC Series

SHP2-D26 reduces SHP2 protein levels by >95% in cancer cells at effective concentrations [1]. This near-complete depletion contrasts with the variable degradation observed across a second-generation VHL-based SHP2 PROTAC series, where degradation at 1 μM ranged from 36% (SC10) to >95% (P9) in HEK293 cells after 16 hours [2]. The >95% degradation achieved by SHP2-D26 matches the maximal efficacy of the best compound in the P9 series, but with the added advantage of validated potency across multiple cancer-relevant cell lines (KYSE520, MV4;11) [1].

Degradation Depth
Cross-study comparable
SHP2-D26: >95% SHP2 reduction
P7–P10 series: 36% to >95% (1 µM)
Reported near-complete depletion matches maximal series endpoint
Validated across multiple cancer cell lines vs HEK293 for series
SHP2 PROTAC Protein Degradation Efficacy Dmax

SHP2-D26 Validated Research Applications


Esophageal Cancer & AML Pathway Studies

SHP2-D26 is validated for robust SHP2 depletion in esophageal cancer KYSE520 cells (DC50 = 6.0 nM) and acute myeloid leukemia MV4;11 cells (DC50 = 2.6 nM) with >95% protein reduction [2]. In these models, SHP2-D26 provides >30-fold greater ERK phosphorylation inhibition and cell growth suppression compared to the allosteric inhibitor SHP099 [2]. Researchers studying RAS-ERK pathway dependence in esophageal cancer or AML should prioritize SHP2-D26 for experiments requiring complete elimination of both catalytic and scaffolding SHP2 functions.

NSCLC Combination Therapy & Resistance

SHP2-D26 has been evaluated in NSCLC xenograft models. While D26 alone exerts moderate inhibition of NSCLC xenograft growth, the combination of osimertinib and D26 effectively inhibits the growth of osimertinib-resistant xenografts, demonstrating utility in overcoming acquired resistance to EGFR-targeted therapy [2]. This application is particularly relevant for investigators exploring SHP2 degradation as a strategy to circumvent kinase inhibitor resistance mechanisms.

VHL-Dependent SHP2 Degradation Studies

SHP2-D26 induces SHP2 degradation through VHL E3 ligase recruitment in a ubiquitination- and proteasome-dependent manner [2]. The degradation mechanism has been validated: SHP2-D26 requires binding to both VHL-1 and SHP2 proteins, and degradation is blocked by neddylation inhibitors and proteasome inhibitors [3]. This well-characterized mechanism makes SHP2-D26 the appropriate choice for experiments requiring unambiguous interpretation of SHP2 depletion effects without confounding pathway crosstalk, and for studies where VHL-based recruitment is preferred over CRBN-based alternatives.

Degradation vs. Inhibition Comparative Studies

The extensive quantitative comparison data available for SHP2-D26 against SHP099 (>30-fold functional potency advantage in both ERK phosphorylation inhibition and cell growth inhibition in KYSE520 and MV4;11 cells) [2] positions this compound as the benchmark degrader for studies designed to directly compare the therapeutic and biological consequences of SHP2 degradation versus allosteric inhibition. This is particularly valuable for researchers investigating whether scaffolding functions of SHP2 contribute to pathway activity independent of its phosphatase activity.

Application
Selection Property
Validation Focus
SHP2 pathway studies (esophageal cancer, AML)
Reported degradation potency context (KYSE520, MV4;11)
DC50 and protein reduction endpoints
EGFR-TKI resistance model studies (NSCLC)
Combination exposure context with osimertinib
Xenograft growth inhibition endpoints
VHL-dependent degradation mechanism studies
VHL E3 ligase recruitment mechanism
Ubiquitination-proteasome dependency verification
Degradation vs allosteric inhibition comparative studies
Catalytic and scaffolding function depletion context
ERK phosphorylation and cell growth endpoints

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

30 linked technical documents
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